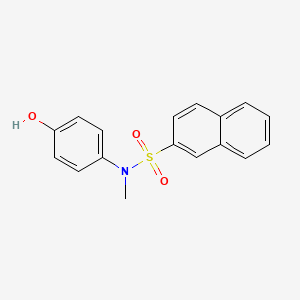

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide

Description

N-(4-Hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group at the 2-position. The nitrogen of the sulfonamide is further substituted with a methyl group and a 4-hydroxyphenyl moiety. This structural configuration confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in enzyme inhibition and receptor modulation studies .

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-18(15-7-9-16(19)10-8-15)22(20,21)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXIHFBYKBIEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide typically involves the reaction of 4-hydroxyaniline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Development

Recent studies have highlighted the potential of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide as a scaffold for developing novel analgesics. Research indicates that derivatives of this compound can exhibit reduced hepatotoxicity while retaining analgesic and antipyretic properties. For instance, a study explored the synthesis of analogs that maintain the analgesic profile of acetaminophen without the associated liver damage commonly seen with its use. These analogs demonstrated stability and lipophilicity, crucial for effective drug formulation .

2. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, making them valuable in treating bacterial infections. This compound's derivatives are being investigated for enhanced efficacy against resistant bacterial strains, particularly in the context of increasing antibiotic resistance globally .

Materials Science Applications

1. Polymer Chemistry

The sulfonamide functional group is significant in polymer chemistry due to its ability to form hydrogen bonds and enhance material properties. This compound can be utilized as a monomer or additive in synthesizing polymers with improved thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can enhance their stability and performance under various conditions .

Analytical Chemistry Applications

1. Chromatography

In analytical chemistry, this compound is employed as a reagent in chromatographic methods to separate and identify various compounds. Its unique chemical structure allows it to interact selectively with target analytes, improving the sensitivity and specificity of detection methods such as high-performance liquid chromatography (HPLC) .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Systems

- N-(4-Hydroxyphenyl)-N-methylthiophene-2-sulfonamide (CAS: 790232-16-5): This analog replaces the naphthalene system with a thiophene ring. The molecular formula (C₁₁H₁₁NO₃S₂) differs from the target compound (C₁₇H₁₅NO₃S) due to the sulfur-containing heterocycle. Thiophene’s electron-rich nature may enhance π-π stacking interactions but reduce hydrophobicity compared to naphthalene. Such differences could influence binding affinity in enzyme inhibition .

3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) :

This naphthalene-based sulfonamide features methoxy groups instead of hydroxyl substituents. Methoxy groups increase lipophilicity and may alter metabolic stability compared to the hydroxyphenyl group in the target compound .

Bioactivity and Selectivity

- Its lower potency compared to alkoxy-substituted analogs (e.g., compounds 14–16, IC₅₀ = 5.75–6.92 μM) underscores the importance of substituent electronic properties. Alkoxy groups may enhance binding through increased hydrophobicity or steric effects .

- Alkoxy-Substituted Analogs (14–16): These compounds exhibit improved MGL inhibition (IC₅₀ ~6 μM) while retaining selectivity (>100-fold over FAAH).

Structural Features and Hydrogen Bonding

- The target compound’s 4-hydroxyphenyl group provides a hydrogen-bond donor/acceptor site, which is absent in analogs like N-[4-(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl derivatives (). Fluorine substituents in such compounds enhance metabolic stability but reduce polar interactions .

- Crystal Structure Insights: Sulfonamides with dual sulfonyl groups (e.g., in ) form hydrogen-bonded dimers, which may influence solubility and crystallinity.

Data Tables

Table 1. Structural and Bioactivity Comparison of Key Analogs

Table 2. Substituent Effects on Key Properties

Research Implications

- Hydroxyphenyl vs. Alkoxy Groups : The 4-hydroxyphenyl group in the target compound may favor interactions with polar enzyme pockets, while alkoxy substituents (e.g., methoxy) could enhance membrane permeability and target engagement in hydrophobic regions .

- Naphthalene vs. Thiophene : The naphthalene system’s extended aromaticity may improve stacking interactions with aromatic residues in enzymes, whereas thiophene’s smaller size might limit binding affinity .

Biological Activity

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide (commonly referred to as the compound) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15NO3S, with a molecular weight of 313.37 g/mol. It features a naphthalene core substituted with a hydroxyphenyl group and a sulfonamide functional group, which is critical for its biological activity.

Research indicates that sulfonamides, including this compound, often exert their biological effects through inhibition of specific enzymes or proteins. For instance, studies have shown that related compounds can inhibit the activity of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition is significant for therapeutic applications in treating hyperpigmentation disorders and melanoma.

Biological Activity

- Antimicrobial Activity :

- Antioxidant Effects :

- Anti-Melanogenic Effects :

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds often correlates with their structural characteristics:

- Hydrophobic Interactions : The presence of the naphthalene core enhances hydrophobic interactions within enzyme active sites, contributing to higher binding affinities.

- Functional Group Influence : The hydroxyphenyl moiety plays a crucial role in modulating the compound's solubility and interaction with target proteins .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anti-Melanogenic Activity

In a controlled experiment using B16F10 cells, the compound was tested for its ability to inhibit melanin production. The results showed that at concentrations up to 25 μM, the compound effectively reduced melanin synthesis while maintaining cell viability, highlighting its potential as a safe skin whitening agent .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antioxidant | Scavenges free radicals | |

| Anti-Melanogenic | Inhibits TYR activity |

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Binding Affinity (Ki) | Notes |

|---|---|---|

| This compound | 6.37 kcal/mol | Strong interaction with DNA gyrase |

| Related sulfonamides | Varies | Dependent on substituent position |

Q & A

Q. What are the critical factors in optimizing the synthesis of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

-

Temperature : Elevated temperatures (e.g., 80–100°C) accelerate sulfonamide bond formation but may increase side reactions.

-

Catalysts : Use of triethylamine or DMAP enhances nucleophilic substitution efficiency in sulfonamide coupling steps .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane may be used for acid-sensitive reactions .

-

Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Sulfonamide Syntheses

Step Conditions Yield (%) Source Sulfonylation DMF, 90°C, 12 h, triethylamine 78 Amide Coupling Dichloromethane, RT, DMAP 85

Q. Which spectroscopic and analytical techniques are most reliable for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.8–3.1 ppm) .

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate sulfonamide functionality .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from structural analogs, assay variability, or concentration-dependent effects. Strategies include:

- Structural-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., halogen vs. methoxy groups) to isolate key pharmacophores.

Table 2 : Example Structural Analogs and Biological Activity Trends

| Compound Substituent | Enzyme Inhibition IC (µM) | Notes |

|---|---|---|

| 4-Fluorophenyl | 0.45 | Enhanced selectivity |

| 4-Chlorophenyl | 1.20 | Reduced solubility |

| 4-Methoxyphenyl | 0.90 | Improved metabolic stability |

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to minimize variability .

- Dose-Response Analysis : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

Q. What experimental strategies are recommended to elucidate enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Studies : Measure (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., dihydropteroate synthase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess affinity and driving forces .

- Site-Directed Mutagenesis : Modify key enzyme residues (e.g., Ser 84 in DHPS) to validate binding site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.